molecular formula C19H16N2OS B270098 N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide

N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B270098
M. Wt: 320.4 g/mol
InChI Key: FVNIMLHNHWEHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound with the molecular formula C19H16N2OS. It is characterized by the presence of two phenyl groups, a pyridine ring, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-chloropyridine with N,N-diphenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group and pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenylacetamide: Lacks the pyridinylsulfanyl group, making it less versatile in chemical reactions.

    2-(2-pyridinylsulfanyl)acetamide: Lacks the diphenyl groups, affecting its binding properties and reactivity.

    N-phenyl-2-(2-pyridinylsulfanyl)acetamide: Contains only one phenyl group, altering its chemical behavior.

Uniqueness

N,N-diphenyl-2-(pyridin-2-ylsulfanyl)acetamide stands out due to the combination of its phenyl, pyridine, and sulfanylacetamide moieties

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-diphenyl-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C19H16N2OS/c22-19(15-23-18-13-7-8-14-20-18)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

FVNIMLHNHWEHSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.